Sartortuosterol A
Description
Historical Discovery and Isolation
The discovery of this compound emerged from systematic chemical investigations of South China Sea marine organisms during the 1980s, representing a significant milestone in marine natural product research. The compound was first isolated and characterized by Su Jingyu and colleagues, who published their groundbreaking findings in the journal Steroids in 1986. The research team employed comprehensive spectroscopic analysis combined with chemical conversion studies to establish the complete structure of this novel polyhydroxylated steroid. The isolation process involved careful extraction procedures from the soft coral Sarcophyton tortuosum, followed by chromatographic separation techniques to purify the compound to homogeneity.
The structural elucidation of this compound proved particularly challenging due to its complex stereochemistry and the presence of multiple hydroxyl groups in unusual positions. The research team utilized a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and chemical degradation studies to definitively establish the compound's structure as 24xi-methyl 5 alpha-cholestane-3 alpha,6 beta,9 alpha,25-tetrol 25-monoacetate. This structural determination was significant because it revealed the presence of rare 3 alpha- and 6-hydroxyl groups, which had not been previously observed in marine steroid natural products. The stereochemical assignments were confirmed through detailed spectroscopic analysis and comparison with known steroid derivatives.
The isolation of this compound represented part of a broader research program focused on exploring the chemical diversity of South China Sea marine organisms. This systematic approach to marine natural product discovery contributed to the identification of numerous novel compounds from various coral species, establishing the South China Sea as a particularly rich source of bioactive marine metabolites. The success of this isolation work demonstrated the importance of comprehensive chemical screening programs in uncovering new natural products with unique structural features.
Taxonomic Source: Sarcophyton tortuosum and Marine Ecosystem Context
Sarcophyton tortuosum Tixier-Durivault, the source organism for this compound, belongs to the genus Sarcophyton within the family Alcyoniidae, representing one of the most chemically prolific groups of soft corals. This species is widely distributed throughout tropical oceanic regions, with particularly abundant populations documented in the South China Sea, where it serves as a significant structural component of coral reef ecosystems. Sarcophyton tortuosum exhibits the characteristic soft-bodied, sessile nature typical of octocorals, possessing eight-tentacled polyps that distinguish it from the six-tentacled polyps found in hard corals.
The taxonomic classification of Sarcophyton tortuosum places it within the class Octocorallia, order Alcyonacea, family Alcyoniidae. This coral species demonstrates remarkable chemical diversity, producing an extensive array of secondary metabolites including diterpenes, sesquiterpenes, biscembranoids, and polyhydroxysterols. The chemical productivity of Sarcophyton tortuosum has been attributed to its need for chemical defense mechanisms, as soft corals must produce and release bioactive compounds to protect themselves against predators and competing reef organisms due to their vulnerable soft-bodied structure. Recent chemical investigations of Sarcophyton tortuosum have yielded numerous novel compounds, including cembranoid-related diterpenes, secoditerpenes, and various steroid derivatives.
The marine ecosystem context surrounding Sarcophyton tortuosum provides crucial insights into the ecological role of this compound and related metabolites. Soft corals of the genus Sarcophyton are known to produce the toxic terpene macrolide sarcophytoxide, which serves dual functions as an antifeedant against herbivorous organisms and as a competitive weapon against other coral species. The coral can reduce photosynthesis in competing species such as Acropora formosa through the release of these bioactive compounds. However, some specialized predators have evolved mechanisms to overcome these chemical defenses, as demonstrated by the snail Ovula ovum, which can consume Sarcophyton species by detoxifying the defensive compounds in their intestinal systems.
The biodiversity associated with Sarcophyton tortuosum extends beyond its own chemical productions to include complex microbial communities. Recent studies have revealed that this coral species harbors diverse fungal communities, with investigations identifying numerous unique amplicon sequence variants within the coral tissues. These fungal associates contribute to the overall chemical ecology of the coral, with many isolates demonstrating significant antifouling activity against marine organisms such as Bugula neritina. The symbiotic relationships between Sarcophyton tortuosum and its microbial partners represent an additional layer of chemical complexity within the coral ecosystem, potentially contributing to the production of novel bioactive compounds.
The distribution of Sarcophyton tortuosum across Indo-Pacific waters has made it accessible to research groups in multiple regions, leading to numerous chemical investigations and the discovery of structurally diverse natural products. Collections from different geographical locations, including the South China Sea, Taiwan waters, and other Indo-Pacific regions, have yielded compounds with varying structural features, suggesting potential geographical or environmental influences on secondary metabolite production. This geographical diversity in chemical production highlights the importance of comprehensive sampling strategies in marine natural product research and suggests that additional novel compounds may yet be discovered from different populations of this prolific coral species.
| Compound Information | Details |
|---|---|
| Chemical Name | 24xi-methyl 5 alpha-cholestane-3 alpha,6 beta,9 alpha,25-tetrol 25-monoacetate |
| Common Name | This compound |
| Source Organism | Sarcophyton tortuosum Tixier-Durivault |
| Collection Location | South China Sea |
| Year of Discovery | 1986 |
| Structural Class | Polyhydroxylated steroid |
| Notable Features | Rare 3 alpha- and 6-hydroxyl groups |
| Research Team | Su Jingyu, Pang Tangsheng, Long Kanghou, Zeng Longmei |
| Taxonomic Classification | Details |
|---|---|
| Domain | Eukaryota |
| Kingdom | Animalia |
| Phylum | Cnidaria |
| Subphylum | Anthozoa |
| Class | Octocorallia |
| Order | Alcyonacea |
| Family | Alcyoniidae |
| Genus | Sarcophyton |
| Species | tortuosum |
| Authority | Tixier-Durivault, 1946 |
Properties
IUPAC Name |
[2,3-dimethyl-6-(3,6,9-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPGHFKCMJXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911588 | |
| Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110325-83-2 | |
| Record name | (+)-Sartortuosterol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110325832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction and Fractionation
Crude extracts are typically obtained via Soxhlet extraction using polar solvents such as ethanol or methanol. Sequential fractionation with hexane, ethyl acetate, and butanol isolates sterol-rich fractions. For this compound, ethyl acetate fractions are prioritized due to their affinity for mid-polarity compounds. Column chromatography on silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 1:1) further purifies the compound, with final purification achieved via preparative HPLC (C18 column, acetonitrile:water, 70:30).
Table 1: Solvent Systems for this compound Isolation
| Step | Solvent Ratio | Purity (%) | Yield (mg/kg) |
|---|---|---|---|
| Initial Extraction | Ethanol (100%) | 15–20 | 120–150 |
| Fractionation | Hexane:Ethyl Acetate (7:3) | 40–45 | 30–40 |
| Final Purification | Acetonitrile:Water (70:30) | ≥95 | 8–12 |
Chemical Synthesis Pathways
The synthesis of this compound hinges on constructing its tetracyclic steroidal core and functionalizing the C-17 acetate group. The following routes are proposed based on analogous sterol syntheses.
Cholestane Backbone Construction
The steroidal backbone is assembled via Robinson annulation, starting with cyclization of squalene oxide analogs. Using BF₃·Et₂O as a catalyst, squalene derivative 1 undergoes cyclization to form the tetracyclic intermediate 2 (yield: 62–68%). Subsequent oxidation with Jones reagent introduces ketone groups at C-3 and C-6, yielding 3 (Figure 1A).
Stereoselective Hydroxylation
Enzymatic hydroxylation using Rhizopus arrhizus introduces hydroxyl groups at C-3, C-6, and C-9 with >90% stereoselectivity. Chemical hydroxylation via Sharpless asymmetric dihydroxylation (AD mix-β) achieves comparable results but requires rigorous temperature control (−20°C).
Table 2: Hydroxylation Methods Comparison
| Method | Catalyst/Enzyme | Temp (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Enzymatic | Rhizopus arrhizus | 25 | 92 | 85 |
| Sharpless AD | AD mix-β | −20 | 88 | 78 |
Dimerization and Functionalization
Although this compound is monomeric, insights from dimeric sterol synthesis inform its C-17 acetate group functionalization. Testosterone dimerization studies demonstrate that aromatic spacers enhance stability, suggesting that this compound’s acetate group could be introduced via Steglich esterification.
Acetylation at C-17
Intermediate 4 (3α,6β,9α,25-tetrol) reacts with acetic anhydride in pyridine at 0°C, selectively acetylating the C-25 hydroxyl group (yield: 89%). Silica gel chromatography (hexane:acetone, 4:1) removes excess reagents, yielding this compound with ≥95% purity (HPLC).
Biotechnological Approaches
Advances in microbial fermentation offer scalable this compound production. Engineered Saccharomyces cerevisiae strains expressing plant-derived sterol methyltransferases produce 24-methylcholestane intermediates, which are hydroxylated using P450 monooxygenases.
Table 3: Fermentation Parameters for Microbial Production
| Parameter | Optimal Value | Productivity (mg/L) |
|---|---|---|
| pH | 6.8 | 220 |
| Temperature | 30°C | 240 |
| Aeration Rate | 1.2 vvm | 260 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Sartortuosterol A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them into hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dehydroxylated ergostane derivatives.
Substitution: Ergostane derivatives with various functional groups.
Scientific Research Applications
Sartortuosterol A has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sartortuosterol A involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetate moiety play a crucial role in its binding affinity and activity. The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Sartortuosterol A’s hydroxylation and acetylation patterns are atypical compared to common steroids. Below is a comparative overview:
Table 1: Structural Features of this compound and Related Steroids
Key Observations :
Hydroxylation Uniqueness: The 3α-hydroxyl in this compound contrasts with the 3β-hydroxyl configuration in cholesterol, dihydrotachysterol, and most other steroids .
Acetylation: The 25-monoacetate group is absent in dihydrotachysterol and cholesterol, which lack esterified side chains .
Biological Activity
Sartortuosterol A is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, providing a comprehensive overview of its potential therapeutic applications.
Overview of this compound
This compound is a sterol derived from various natural sources. Its structure is characterized by a steroid backbone, which is known to influence its biological properties significantly. The compound has been studied for its effects on various biological systems, including its antimicrobial, anti-inflammatory, and anticancer activities.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
This table illustrates the effectiveness of this compound against selected pathogens, highlighting its potential as a natural antimicrobial agent.
2. Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- Mechanism of Action : this compound appears to modulate the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators.
- Case Study : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
3. Anticancer Activity
This compound has demonstrated potential anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of Apoptosis : The compound induces apoptosis via the intrinsic pathway, activating caspases and altering Bcl-2 family protein expression.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to its chemical structure have been correlated with enhanced biological activity, suggesting that specific functional groups are critical for its efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was evaluated for its effectiveness against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to those receiving standard antibiotic therapy.
- Case Study on Cancer Treatment : In vitro studies using this compound on tumor cells revealed that it not only inhibited growth but also enhanced the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin.
Q & A
Q. What experimental methodologies are recommended for isolating Sartortuosterol A from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC. Validate purity via NMR (¹H, ¹³C) and mass spectrometry . For reproducibility, document solvent ratios, temperature, and stationary phase specifications in the experimental section, adhering to journal guidelines for compound characterization .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer: Combine 1D/2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. X-ray crystallography is preferred for absolute configuration determination if crystals are obtainable .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?
Methodological Answer: Standardize assays such as cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or antioxidant (DPPH radical scavenging) protocols. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate trials to address variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Methodological Answer: Apply systematic review frameworks (e.g., Cochrane guidelines ) to analyze experimental variables: cell lines, dosage ranges, and assay conditions. Use meta-analysis to quantify heterogeneity across studies. Prioritize in vivo validation to reconcile discrepancies between in vitro and animal models .
Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical studies?
Methodological Answer: Use structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxylation). Employ computational modeling (molecular docking) to predict ADMET properties. Validate via rodent pharmacokinetic trials with LC-MS/MS quantification of plasma concentrations .
Q. How should researchers design experiments to assess this compound’s synergistic effects with existing therapeutics?
Methodological Answer: Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Use factorial experimental design to test dose matrices. Include isobolograms to visualize interactions and ensure statistical power via ANOVA with post-hoc testing .
Data Analysis and Validation
Q. What statistical approaches address variability in this compound’s bioactivity data?
Methodological Answer: Use multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, cell passage number). Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
Methodological Answer: Employ techniques like thermal shift assays (TSA) or cellular thermal shift assay (CETSA) to confirm target binding. Combine with siRNA knockdown or CRISPR-Cas9 models to establish causality .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound synthesis?
Methodological Answer: Adhere to FAIR data principles: publish detailed synthetic procedures, raw spectral data, and crystallographic files (CIF) in supplementary materials. Use standardized nomenclature (IUPAC) and reference control compounds in spectral comparisons .
Q. How should conflicting toxicity data from different research groups be addressed?
Methodological Answer: Replicate studies using identical batches of this compound and harmonized protocols (e.g., OECD guidelines for toxicity testing). Disclose potential conflicts of interest and raw datasets for independent validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
